2-hydroxyethyl 4-nitrobenzoate
Overview
Description
2-hydroxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.171 g/mol . It is a derivative of 4-nitrobenzoic acid, where the carboxyl group is esterified with 2-hydroxyethanol. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxyethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 2-hydroxyethyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxyethyl 4-nitrobenzoate is utilized in several scientific research areas:
Chemistry: As an intermediate in organic synthesis and in the study of esterification reactions.
Biology: In the development of biochemical assays and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the reaction or application. For instance, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoic acid: The parent compound, differing by the presence of a carboxyl group instead of the ester.
2-hydroxyethyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-aminobenzoic acid: The reduced form of 4-nitrobenzoic acid, used in different applications.
Uniqueness
2-hydroxyethyl 4-nitrobenzoate is unique due to the presence of both the nitro group and the ester functionality, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
10516-12-8 |
---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,11H,5-6H2 |
InChI Key |
JACGCXYEJRIZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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